molecular formula C12H18O6 B1682539 TRIETHYL ACONITATE CAS No. 5349-99-5

TRIETHYL ACONITATE

Cat. No.: B1682539
CAS No.: 5349-99-5
M. Wt: 258.27 g/mol
InChI Key: IDDWGDKSBYYEPL-CLFYSBASSA-N
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Description

TRIETHYL ACONITATE is an organic compound with the molecular formula C12H18O6. It is a tricarboxylate ester derived from 1-propene-1,2,3-tricarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

TRIETHYL ACONITATE can be synthesized through the esterification of 1-propene-1,2,3-tricarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of triethyl 1-propene-1,2,3-tricarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

TRIETHYL ACONITATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 1-propene-1,2,3-tricarboxylic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

TRIETHYL ACONITATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl 1-propene-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to aconitic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TRIETHYL ACONITATE is unique due to its specific ester groups, which confer distinct solubility and reactivity characteristics. Its ability to act as a plasticizer in biodegradable plastics and its role in enzyme inhibition make it a valuable compound in various applications .

Properties

CAS No.

5349-99-5

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

triethyl (Z)-prop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7-

InChI Key

IDDWGDKSBYYEPL-CLFYSBASSA-N

SMILES

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC

Isomeric SMILES

CCOC(=O)C/C(=C/C(=O)OCC)/C(=O)OCC

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC

Appearance

Solid powder

5349-99-5

Pictograms

Flammable

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Triethyl aconitate;  AI3-11238;  AI3 11238;  AI311238

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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